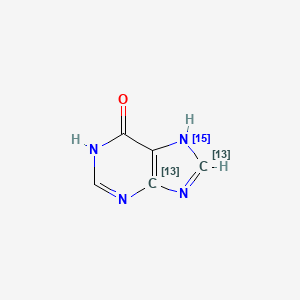

Avibactam sodium hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

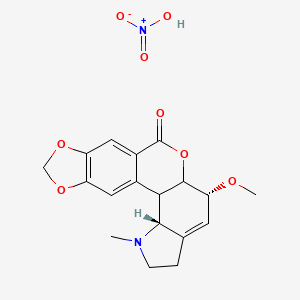

Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor antibiotic. β-lactamase inhibitor Avibactam is a novel investigational non-beta-lactam beta-lactamase inhibitor that is being developed for possible use in combination with ceftaroline in the U.S. Avibactam does not have any intrinsic antibacterial activity in its own right, but appears to be capable of inhibiting beta-lactamase enzymes that belong to molecular classes A and C.Avibactam is useful for Antibiotics.

科学的研究の応用

Non-β-lactam β-lactamase Inhibitor

Avibactam sodium hydrate represents a significant advancement as the first non-β-lactam β-lactamase inhibitor introduced for clinical use. It has broad-spectrum activity against class A, class C, and some class D β-lactamases. This unique compound operates through a mechanism involving covalent modification of a nucleophilic serine residue, much like β-lactam inhibitors, but reacts reversibly with its β-lactamase targets, unlike β-lactam inhibitors (Wang et al., 2016).

Novel Synthetic Routes

Innovative synthetic routes have been developed for avibactam, starting from commercially available compounds. This includes a 10-step synthesis process featuring a novel lipase-catalyzed resolution and simultaneous debenzylation/sulfation, yielding avibactam sodium salt on a large scale (Wang et al., 2017).

Pharmacokinetic/Pharmacodynamic Targets

Avibactam's pharmacokinetic/pharmacodynamic (PK/PD) indices have been explored for combinations with other drugs, such as ceftazidime, aztreonam, or ceftaroline fosamil. The PK/PD target for avibactam, critical for restoring the activity of these β-lactams, is identified as time-dependent rather than concentration-dependent (Nichols et al., 2018).

Restoration of Potency Against Drug-Resistant Bacteria

Avibactam has shown potential in restoring the potency of carbapenems against drug-resistant Mycobacterium abscessus. This makes avibactam a valuable tool in treating infections caused by multidrug-resistant pathogens (Kaushik et al., 2017).

Binding to Penicillin-Binding Proteins

Interestingly, avibactam can bind selectively to some penicillin-binding proteins (PBPs) in various Gram-positive and Gram-negative bacteria, expanding its potential utility beyond just β-lactamase inhibition (Asli et al., 2015).

特性

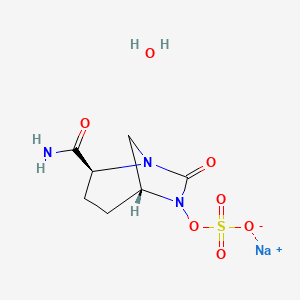

分子式 |

C7H12N3NaO7S |

|---|---|

分子量 |

305.24 |

IUPAC名 |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate |

InChI |

InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1 |

SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)